(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide
Beschreibung
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide (CAS: 1354033-20-7) is a chiral small molecule featuring a piperidine scaffold substituted with a benzyl group at the 1-position and an isopropyl group at the 3-position. Its molecular weight is 331.50 g/mol . The compound is characterized by a branched butyramide backbone with stereochemical specificity at both the amino and piperidinyl moieties, which may influence its biological activity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKWVXKICVMSX-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Amino Group: The amino group is introduced through an amination reaction.
Formation of the Butyramide Backbone: The butyramide backbone is formed through an amidation reaction involving isopropylamine and a suitable acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the benzyl group or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce de-benzylated or reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Benzyl Group : Nucleophilic substitution reactions involving benzyl halides.
- Attachment of the Isopropyl Group : Alkylation using isopropyl halides.
- Final Coupling : Combining the intermediate with 3-methyl-butyramide under specific conditions.
Chemistry
This compound serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its unique functional groups allow for diverse chemical transformations.
Biology
Research has indicated potential biological activities, including interactions with enzymes and receptors. Its structure enables it to act as a modulator for G protein-coupled receptors (GPCRs), influencing various signaling pathways.
Medicine
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide is being investigated for its therapeutic effects, particularly in developing new drugs targeting specific biological pathways. Its unique binding properties may lead to novel treatments for conditions involving neurotransmitter dysregulation.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it valuable in manufacturing processes.
Case Study 1: Interaction with GPCRs
Research has shown that compounds similar to (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide can effectively act as ligands for GPCRs. Studies indicate that these interactions can lead to significant physiological effects, such as modulation of neurotransmitter release and changes in cellular signaling pathways.
Case Study 2: Drug Development
In a recent study, (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide was evaluated for its potential in treating neurological disorders. The findings suggested that the compound could enhance synaptic transmission by acting on specific receptor sites, offering a promising avenue for future drug development.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4)
- Structural Differences :
- The benzyl group in the target compound is replaced with a methyl group on the piperidine ring.
- The isopropyl substituent is substituted with a cyclopropyl group.
- Implications: The cyclopropyl group introduces increased ring strain and reduced lipophilicity compared to the isopropyl group.
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS 926230-08-2)
- Structural Differences :
- Piperidine is replaced with pyrrolidine (5-membered ring), and the benzyl group is absent.
- A methyl-pyrrolidin-2-ylmethyl group is present instead of 1-benzyl-piperidin-3-yl.
- The lack of a benzyl group reduces aromatic interactions, which may diminish binding affinity to hydrophobic pockets .
SARS-CoV-2 Protease Inhibitors (Evidences 1, 2)
- Implications :
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS 1353997-01-9)
- Structural Differences: The amino group in the target compound is replaced with a chlorine atom.
- Implications :
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (S,S) configuration in the target compound may enhance enantioselective binding compared to analogs with mixed stereochemistry (e.g., (R)-methyl-piperidine in CAS 89009-81-4) .
- Biological Relevance : Indole-containing analogs (Evidences 1, 2) exhibit marked antiviral activity, highlighting the importance of aromatic pharmacophores absent in the target molecule .
Biologische Aktivität
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzyl Group : A phenyl ring attached to a methylene group.
- Isopropyl Group : A branched alkyl group that enhances lipophilicity.
The molecular formula is with a molecular weight of 331.5 g/mol. Its stereochemistry is significant for its biological activity, specifically the (S)-configuration which influences receptor binding and activity.
The biological activity of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide is primarily attributed to its interaction with various receptors and enzymes. The compound has been studied for its potential as an antagonist at chemokine receptors, particularly CCR3, which plays a role in inflammatory responses and allergic reactions .
Pharmacological Applications
- Anticonvulsant Activity : Research indicates that derivatives of benzyl-piperidine compounds exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in reducing seizure activity in animal models .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against drug-resistant cell lines. Its structural similarity to other known anticancer agents supports further investigation into its efficacy against various cancer types .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, with studies indicating effectiveness against certain Gram-positive bacteria and fungi .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological effects of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide:
Q & A
Q. What are the recommended analytical methods for characterizing the chiral purity of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide?
Methodological Answer: Chiral purity is critical for ensuring compound efficacy and reproducibility. Key methods include:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (80:20) at 1.0 mL/min. Monitor retention times and enantiomeric excess (ee) via UV detection (210–230 nm) .
- Nuclear Magnetic Resonance (NMR) : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish enantiomers via ¹H/¹³C NMR chemical shifts .
- Polarimetry : Measure specific rotation ([α]D) in solvents like methanol (c = 1.0) to confirm optical activity .
Q. Table 1: Typical Analytical Parameters
| Method | Column/Conditions | Detection | Key Metrics |
|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H, 25°C | UV 220 nm | Retention time, ee ≥98% |
| NMR (¹H) | DMSO-d6, 400 MHz | - | δ 1.2–1.4 (diastereotopic protons) |
| Polarimetry | Methanol, 20°C | - | [α]D = +32.5° |
Q. How should researchers safely handle and store (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide in laboratory settings?
Methodological Answer:
- Handling : Use fume hoods with local exhaust ventilation. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Avoid dust generation; use closed systems for weighing .
- Storage : Store in sealed, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Separate from oxidizing agents .
- Spill Management : Collect solid spills with static-free tools, place in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What computational strategies are recommended to model the interaction of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide with mitochondrial protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to mitochondrial targets (e.g., voltage-dependent anion channels). Optimize force fields (AMBER) for ligand-protein interactions .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS with explicit solvent models (TIP3P water) to assess conformational stability and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using the compound’s amino and carbonyl groups to guide SAR studies .
Q. How can researchers resolve contradictions in reported biological activities of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide across different studies?
Methodological Answer: Contradictions may arise from variations in experimental design. Address these by:
- Standardizing Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection studies) and normalize data to vehicle controls .
- Validating Purity : Re-test compounds with conflicting results using orthogonal methods (HPLC + NMR) to rule out impurities .
- Dose-Response Curves : Establish EC50 values across ≥6 concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .
Q. Table 2: Example of Biological Data Reconciliation
| Study | Reported IC50 (nM) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| A | 12 ± 2 | HEK293 cells, 24 h incubation | Re-test with SH-SY5Y cells |
| B | 45 ± 8 | Impurity detected (5%) | Repurify compound |
Q. What synthetic strategies optimize the yield of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide while preserving stereochemistry?
Methodological Answer:
- Stepwise Coupling : Use Fmoc/t-Bu protection for the amino group. Activate carboxylic acids with HATU/DIPEA in DMF to minimize racemization .
- Chiral Resolution : After coupling, separate diastereomers via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Quality Control : Monitor reaction progress via LC-MS and terminate at 85–90% conversion to prevent byproduct formation .
Q. How can structure-activity relationship (SAR) studies improve the metabolic stability of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide?
Methodological Answer:
- Bioisosteric Replacement : Substitute the benzyl group with pyridinyl or cyclohexyl to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties at the amide nitrogen to enhance permeability and slow hepatic clearance .
- In Silico ADMET : Predict metabolic hotspots (e.g., piperidine N-benzyl) using ADMET Predictor or SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
